

A Technical Guide to Fmoc-Cys(pMeOBzl)-OH for Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Cys(pMeOBzl)-OH

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For researchers, scientists, and professionals in drug development, the strategic incorporation of cysteine residues into synthetic peptides is crucial for establishing specific disulfide bonds and other essential thiol functionalities. **Fmoc-Cys(pMeOBzl)-OH**, an N- α -Fmoc protected L-cysteine derivative with a p-methoxybenzyl (pMeOBzl) protecting group on its side-chain thiol, serves as a vital building block in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its commercial availability, key experimental protocols for its use, and a visual representation of its role in the SPPS workflow.

Commercial Availability

A variety of chemical suppliers offer **Fmoc-Cys(pMeOBzl)-OH**, ensuring its accessibility for research and development purposes. The following table summarizes the offerings from several prominent vendors.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity	Additional Information
Vertex AI Search	Fmoc-Cys(pMeOBzl)-OH	141892-41-3	463.6	98%	Alias: N-Fmoc-S-(4-methoxybenzyl)-L-cysteine.[1]
P3 BioSystems	Fmoc-Cys(pMeOBzl)-OH	141892-41-3	-	-	A US-based supplier of peptide synthesis reagents.[2]
MedChemExpress	Fmoc-Cys(pMeOBzl)-OH	141892-41-3	463.55	-	Cited in over 50,000 publications. [3][4]
Aapptec Peptides	Fmoc-Cys(pMeOBzl)-OH	141892-41-3	463.5	-	Also referred to as Fmoc-Cys(4-MeOBzl)-OH or Fmoc-Cys(Mob)-OH.[5]

Core Applications in Peptide Synthesis

Fmoc-Cys(pMeOBzl)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a protected cysteine residue into a growing peptide chain. The Fmoc group on the alpha-amine provides temporary protection and is removed at each cycle of amino acid addition. The pMeOBzl group safeguards the reactive thiol side chain of cysteine, preventing unwanted side reactions during peptide assembly. This protection is crucial for the synthesis of peptides where precise control over disulfide bond formation is required, a key aspect in the structure and function of many bioactive peptides and proteins.

Experimental Protocols

The successful incorporation of **Fmoc-Cys(pMeOBzl)-OH** into a peptide sequence via SPPS involves a series of well-defined steps. Below are detailed methodologies for key stages of the process.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Cys(pMeOBzl)-OH Incorporation

This protocol outlines the standard iterative cycle for adding an amino acid to a growing peptide chain on a solid support.

1. Resin Preparation:

- Swell the desired resin (e.g., Rink Amide, Wang) in Dimethylformamide (DMF) for at least 30 minutes.
- If starting a new synthesis, deprotect the initial amino group on the resin.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).
- This step removes the Fmoc protecting group from the N-terminal amino acid of the peptide-resin, exposing a free amine for the next coupling reaction.
- Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve **Fmoc-Cys(pMeOBzl)-OH** (typically 3-5 equivalents relative to the resin substitution) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
- Add an activation base, commonly N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution.

- Allow the mixture to pre-activate for a few minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
- Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may need to be repeated.

4. Washing:

- After complete coupling, thoroughly wash the peptide-resin with DMF to remove excess reagents and byproducts.
- A final wash with a solvent like Dichloromethane (DCM) can be performed before proceeding to the next cycle.

5. Repetition:

- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

Protocol 2: Cleavage and Deprotection of the pMeOBzl Group

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the pMeOBzl group from cysteine, must be removed.

1. Resin Preparation:

- Wash the final peptide-resin with DCM to remove any residual DMF and dry it under vacuum.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail. A common cocktail for peptides with acid-sensitive residues is Reagent K: Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. Thioanisole is particularly important for the complete deprotection of the pMeOBzl group.

- Safety Note: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction:

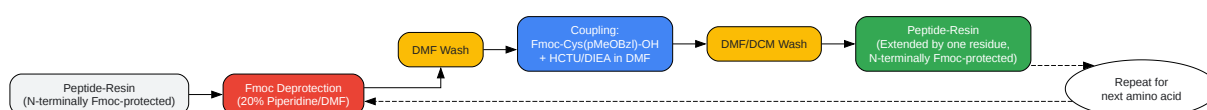
- Add the freshly prepared cleavage cocktail to the dried peptide-resin.
- Gently agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

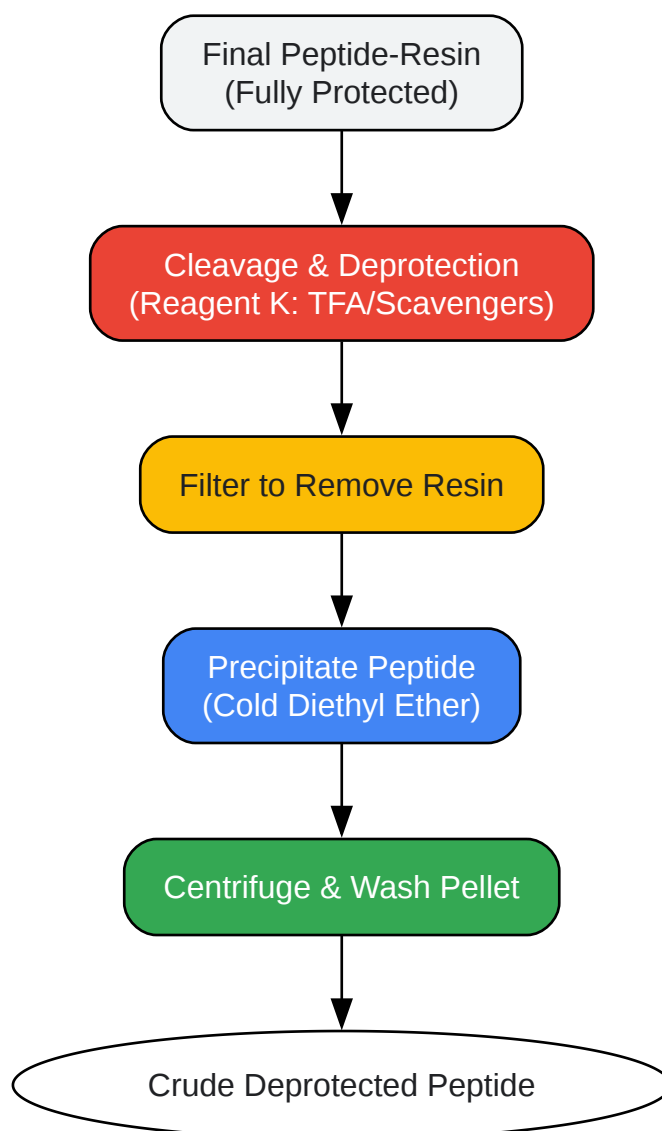
Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of **Fmoc-Cys(pMeOBzl)-OH** in SPPS.



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Caption: Iterative cycle of Fmoc-SPPS for incorporating **Fmoc-Cys(pMeOBzl)-OH**.



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Caption: Workflow for the cleavage and deprotection of the synthesized peptide.

Conclusion

Fmoc-Cys(pMeOBzl)-OH is an indispensable reagent for the synthesis of complex, cysteine-containing peptides. Its pMeOBzl side-chain protection offers a balance of stability during chain assembly and relative ease of removal during the final cleavage step, provided appropriate scavengers are used. By understanding the commercial landscape and adhering to optimized experimental protocols, researchers can effectively utilize this building block to advance their work in peptide chemistry and drug discovery.

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